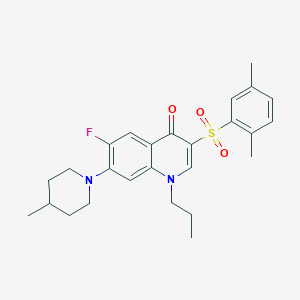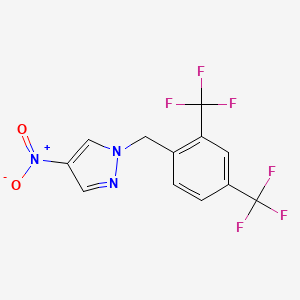
Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a thiophene ring, and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with different biological targets, making it a valuable candidate for drug development and other scientific research.
Mécanisme D'action
Target of Action
Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex compound with potential biological activitiesBenzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to interact with multiple receptors .
Mode of Action
Benzofuran compounds are known to interact with their targets in various ways, leading to different biological effects . For instance, some benzofuran derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities . For example, some benzofuran derivatives have been found to inhibit the COX-1 enzyme, thereby affecting the inflammatory response pathway .
Result of Action
Benzofuran compounds are known to have various biological effects, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzofuran compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The final step involves coupling the benzofuran, thiophene, and piperidine rings through a series of nucleophilic substitution reactions, often using reagents like lithium diisopropylamide (LDA) and various halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield various reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzofuran and thiophene rings, using reagents like halogens, alkylating agents, and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide), organometallic compounds (Grignard reagents).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further explored for their unique properties and applications.
Applications De Recherche Scientifique
Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene Derivatives: These compounds share a similar thiophene ring structure and are known for their biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties.
Benzofuran Derivatives: These compounds are known for their diverse biological activities and are used in various medicinal and industrial applications.
Uniqueness
Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to its combination of benzofuran, thiophene, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound for research and development in multiple fields.
Propriétés
IUPAC Name |
1-benzofuran-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c20-18(16-12-14-4-1-2-5-15(14)21-16)19-9-7-13(8-10-19)17-6-3-11-22-17/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNHWOQVTFVQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
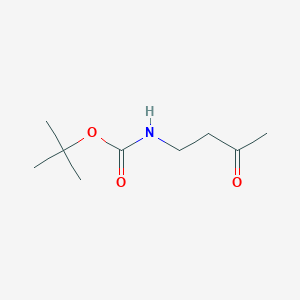
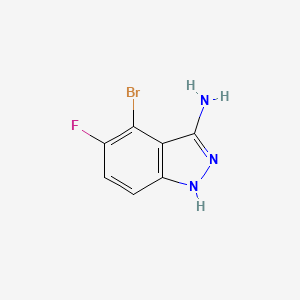
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2916732.png)

![5-(2-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2916735.png)
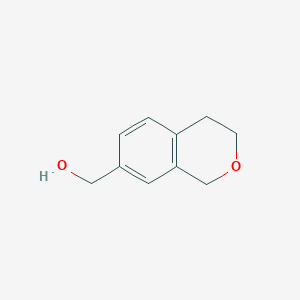
![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916737.png)
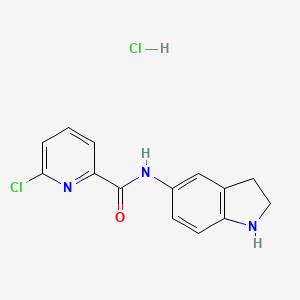

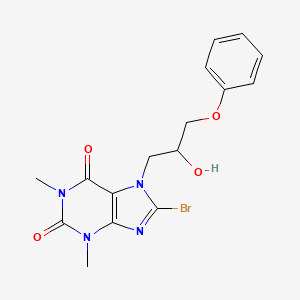
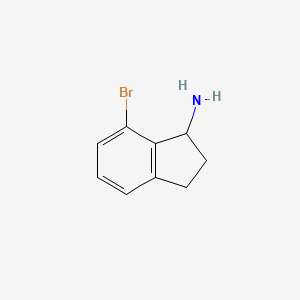
![N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2916746.png)
